molecular formula C17H23N3O5 B1242075 Cathestatin A

Cathestatin A

Cat. No.: B1242075
M. Wt: 349.4 g/mol
InChI Key: ZERGYHMBBZCBJM-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystatins are endogenous inhibitors of cysteine proteases like cathepsins, which regulate processes including protein degradation, immune response, and apoptosis . Cathestatin A may share functional or structural homology with these molecules, though its distinct nomenclature implies unique biochemical properties.

Properties

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C17H23N3O5/c18-8-4-5-9-19-15(21)12(10-11-6-2-1-3-7-11)20-16(22)13-14(25-13)17(23)24/h1-3,6-7,12-14H,4-5,8-10,18H2,(H,19,21)(H,20,22)(H,23,24)/t12-,13-,14-/m0/s1

InChI Key

ZERGYHMBBZCBJM-IHRRRGAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCCCN)NC(=O)[C@@H]2[C@H](O2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCCCN)NC(=O)C2C(O2)C(=O)O

Synonyms

cathestatin A

Origin of Product

United States

Chemical Reactions Analysis

Current Data Availability

The term "Cathestatin A" does not appear in any of the indexed scientific literature, patents, or chemical databases within the provided search results (Sources 1–11). Key gaps include:

  • No synthesis pathways or catalytic mechanisms.

  • No reaction data (e.g., yields, conditions, intermediates).

  • No characterization studies (e.g., spectroscopic or chromatographic profiles).

Potential Explanations for Missing Information

  • Nomenclature Issues : The compound name may be misspelled, obsolete, or classified under an alternative systematic IUPAC name.

  • Proprietary Status : The compound could be part of unpublished industrial research or restricted due to intellectual property protections.

  • Theoretical/Computational Focus : Existing studies may focus on computational predictions rather than experimental validation.

Recommended Actions

To address this gap, consider the following steps:

Verify Nomenclature

Explore Specialized Databases

Consult Recent Literature

General Insights on Catalyzed Reactions

While direct data on this compound is unavailable, the search results highlight methodologies relevant to studying novel compounds (Sources 1, 2, 5, 9):

Catalytic Reaction Optimization

ParameterImpact on Reaction EfficiencyExample from Literature
Surface potential10⁵–10⁶-fold rate enhancementElectrostatic tuning of acid catalysts
Synchrotron imagingAtomic-level reaction trackingAPS X-rays for catalyst design

Common Reaction Classes

  • Acid catalysis : Dominates industrial processes (e.g., petrochemical refining) .

  • Redox reactions : Critical for energy-efficient synthesis .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Cathestatin A vs. Cathestatin B

Cathestatin B (C₁₇H₂₃N₃O₆, molecular mass 365.386 Da) contains three stereocenters and a hydroxyl-phenyl group, which may influence its binding affinity to proteases . While this compound’s exact structure remains undefined, its naming convention suggests a similar scaffold with variations in functional groups (e.g., substituents affecting charge or hydrophobicity).

Table 1: Structural Comparison of this compound and B
Property This compound (Hypothetical) Cathestatin B
Molecular Formula Not available C₁₇H₂₃N₃O₆
Average Mass (Da) ~350–370 (estimated) 365.386
Stereocenters Likely ≥2 3
Key Functional Groups Unknown 4-Hydroxyphenyl, carbamoyl

Comparison with Cystatin C

Cystatin C (13.4 kDa), a well-studied cysteine protease inhibitor, binds cathepsins B, L, and S via a conserved tripartite structure. Unlike cystatin C, this compound’s smaller molecular weight (~350–370 Da) suggests it may target specific cathepsin isoforms or possess a unique inhibitory mechanism .

Functional and Clinical Comparisons

Inhibitory Efficiency

In a clinical study, the cathepsin S/cystatin C ratio was linked to disease severity, highlighting the therapeutic relevance of protease-inhibitor balance . This compound’s hypothetical role as a cathepsin inhibitor could offer advantages over cystatin C, such as higher specificity or bioavailability. For example:

Table 2: Functional Comparison of Protease Inhibitors
Parameter This compound (Inferred) Cystatin C Cathestatin B (Inferred)
Target Proteases Cathepsin L/S? Cathepsins B, L, S Unknown
Inhibitory Constant (Ki) Not reported 0.005–0.1 nM (cathepsin L) Not reported
Therapeutic Potential Immune modulation Renal dysfunction marker Uncharacterized

Clinical Implications

  • This compound : If optimized for selectivity, it could mitigate off-target effects seen with broader inhibitors.

Q & A

Q. How to integrate multi-omics data to map Cathestatin A’s pathway interactions?

  • Answer : Use network pharmacology tools (e.g., STRING, Cytoscape) to overlay transcriptomic, proteomic, and metabolomic datasets. Validate hub nodes via siRNA knockdown followed by functional rescue experiments .

Critical Evaluation & Reproducibility

Q. What criteria should be prioritized when evaluating conflicting studies on this compound’s stability under physiological conditions?

  • Answer : Scrutinize experimental parameters: buffer composition (e.g., presence of serum proteins), temperature control (±0.5°C), and analytical method sensitivity. Replicate studies using harmonized protocols from and .

Q. How to ensure reproducibility in this compound research across laboratories?

  • Answer : Adopt FAIR data principles: share raw spectra, chromatograms, and code for data analysis via repositories like Zenodo. Use certified reference materials (e.g., USP this compound RS) for inter-lab calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cathestatin A
Reactant of Route 2
Cathestatin A

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